2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of isothiazolo[5,4-b]pyridines. This compound features a methoxyphenyl group and a methyl substituent on the isothiazole ring, contributing to its unique chemical properties and potential biological activities. The molecular formula for this compound is .
The synthesis of 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one can be achieved through several methods:
The molecular structure of 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one consists of a pyridine ring fused with an isothiazole ring. The methoxy group (-OCH₃) is attached to one of the phenyl groups at the para position.
CC1=NSc2c1c(cn2)C(=O)C=C(C=C2)OC
.The compound can undergo various chemical reactions typical for heterocyclic compounds:
The mechanism of action for 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one involves interactions at the molecular level with biological targets. It may act through:
While specific data on its mechanism of action may be limited, studies on related compounds suggest that they often interact with targets such as protein kinases or other signaling molecules .
The applications of 2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one include:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: